4-(5-Cyanothiophen-2-YL)benzoic acid
Description
4-(5-Cyanothiophen-2-YL)benzoic acid (CAS: Not explicitly provided; product code BA-4397 ) is a benzoic acid derivative featuring a thiophene ring substituted with a cyano group at the 5-position. Its structure enables applications in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or ligands targeting heterocyclic-binding proteins.
Properties
CAS No. |
402767-55-9 |
|---|---|
Molecular Formula |
C12H7NO2S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-(5-cyanothiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C12H7NO2S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6H,(H,14,15) |
InChI Key |
SMIFALAUUCHAET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C#N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiophene Ring
4-(5-Formylthiophen-2-YL)benzoic Acid
- Structure: Replaces the cyano group with a formyl (-CHO) substituent (CAS: 174623-07-5) .
- Key Differences: The formyl group is less electron-withdrawing than cyano, leading to a higher pKa for the benzoic acid moiety. Enhanced reactivity in condensation reactions due to the aldehyde functionality.
4-(Thiophen-2-YL)benzoic Acid Derivatives with Heterocyclic Extensions
- (E)-4-(4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)styryl)benzoic Acid : Incorporates an oxadiazole ring, introducing additional hydrogen-bonding sites and rigidity.
Heterocyclic Core Modifications
Thiazole-Based Analogues
- 4-((4-(Naphthalen-2-yl)thiazol-2-yl)amino)benzoic Acid : Replaces thiophene with a thiazole ring (S and N heteroatoms).
Isoquinoline-Modified Derivatives
- 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives : Features an isoquinoline moiety attached via a methylene bridge. Designed for cholinesterase inhibition, highlighting how core heterocycle changes redirect biological activity.
Functional Group Additions on the Benzoic Acid Scaffold
Azetidinone- and Thiazolidinone-Fused Derivatives
- 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid : Integrates a β-lactam (azetidinone) ring, enabling antibacterial activity. The chloro and nitro groups enhance electrophilicity, contrasting with the cyanothiophene’s electronic profile.
Sulfonyl and Amide Derivatives
- 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic Acid : Sulfonyl group increases hydrophilicity and hydrogen-bonding capacity compared to the cyano-thiophene system.
Physicochemical Properties
*Estimated based on substituent electronic effects.
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